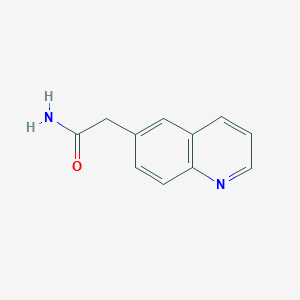

2-(Quinolin-6-YL)acetamide

Description

Contextualizing Quinoline-Acetamide Scaffolds in Modern Chemical Biology

The strategic combination of a quinoline (B57606) nucleus and an acetamide (B32628) moiety forms a "hybrid" scaffold. This approach in medicinal chemistry aims to create novel compounds that may exhibit enhanced activity or unique biological profiles by integrating two bioactive frameworks. researchgate.net

The quinoline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in medicinal chemistry. scispace.comorientjchem.org Its unique structural features have made it a privileged core for the development of a wide array of therapeutic agents. orientjchem.orgnih.gov The quinoline nucleus is an integral component of numerous natural products, synthetic drugs, and molecules targeted for drug discovery. nih.govresearchgate.net

The broad pharmacological significance of quinoline derivatives is well-documented, with research demonstrating a diverse range of biological activities. orientjchem.orgnih.gov The planar nature of the quinoline ring system in some derivatives facilitates intercalation with DNA, a mechanism that contributes to their anticancer properties. orientjchem.org The versatility of the quinoline structure allows for extensive modification, enabling researchers to design novel compounds with tailored pharmacokinetic and pharmacodynamic profiles. scispace.comorientjchem.org

Table 1: Reported Biological Activities of Quinoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netscispace.comorientjchem.orgnih.gov |

| Antimalarial | orientjchem.orgnih.gov |

| Antibacterial | orientjchem.orgtandfonline.com |

| Antiviral | scispace.comnih.gov |

| Anti-inflammatory | scispace.comorientjchem.org |

| Antiparasitic | researchgate.netnih.gov |

| Anticonvulsant | scispace.comorientjchem.org |

| Antioxidant | scispace.comorientjchem.org |

| Anti-tubercular | nih.govacs.org |

The acetamide group (CH₃CONH₂), the simplest amide derived from acetic acid, is a crucial functional group in the design of pharmaceuticals. patsnap.comwikipedia.org While acetamide itself is primarily used as an industrial solvent and plasticizer, its derivatives are a subject of intense investigation in medicinal chemistry. patsnap.comwikipedia.org

The key to the acetamide moiety's role lies in its chemical properties. As an amide, it can participate in hydrogen bonding, which influences a molecule's solubility and its ability to interact with biological targets such as the amino acid residues of enzymes and receptors. patsnap.com This interaction can be critical for modulating the activity of proteins implicated in disease pathways. patsnap.com N-substituted acetamide derivatives, in particular, have shown significant potential as enzyme inhibitors. patsnap.com The acetamide scaffold is found in numerous small-molecule drugs and is associated with a wide spectrum of biological effects. archivepp.com

Table 2: Reported Biological Activities of Acetamide Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | archivepp.comresearchgate.net |

| Antimicrobial | archivepp.comresearchgate.netnih.gov |

| Antitumor/Anticancer | archivepp.comajrconline.org |

| Antiviral | archivepp.com |

| Anticonvulsant | archivepp.comnih.gov |

| Analgesic | archivepp.com |

| Urease Inhibition | researchgate.net |

| Antioxidant | researchgate.net |

Significance of the Quinoline Heterocyclic System in Bioactive Molecules

Research Rationale for the Investigation of 2-(Quinolin-6-YL)acetamide and Related Structural Motifs

The scientific rationale for investigating this compound and its analogues is rooted in the principle of molecular hybridization—combining known pharmacophores to generate novel chemical entities with potentially superior or new biological activities. researchgate.net The goal is to leverage the proven therapeutic relevance of the quinoline core and the favorable physicochemical properties and bioactivity of the acetamide moiety.

Research into related structures provides a clear context for this rationale:

Antitubercular Drug Discovery: A significant driver for research into quinoline-acetamide scaffolds is the search for new treatments for tuberculosis (TB), especially multi-drug-resistant strains. acs.org Series of 2-(quinolin-4-yloxy)acetamides have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis growth. acs.orgnih.govacs.org These investigations often employ a "scaffold hopping" strategy, replacing the core of a known drug candidate with the 2-(quinolin-4-yloxy)acetamide system to develop novel agents that may target the cytochrome bc₁ complex, a key respiratory enzyme in the bacterium. nih.govacs.org

Anticancer Research: The quinoline-acetamide framework is also explored for its potential in oncology. For instance, a derivative, (E)-2-(2-oxo-1-(2-(trifluoromethyl) benzyl)indolin-3-ylidene)-N-(quinolin-7-yl) acetamide, was designed as a potential anti-breast cancer agent by targeting Cyclin-Dependent Kinase 4 (CDK4), an enzyme involved in cell cycle regulation. undip.ac.id

Synthesis of Chemical Libraries: A primary rationale is the synthesis of novel compound libraries for biological screening. The palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been developed as an efficient method to produce various quinoline-6-carboxamides and quinoline-6-glyoxylamides (such as N-decyl-2-oxo-2-(quinolin-6-yl)acetamide). mdpi.comnih.gov Such synthetic efforts are crucial for generating a diverse set of molecules, including derivatives of this compound, which can then be tested against a wide range of biological targets. mdpi.com The acetamide portion, with its hydrogen-bonding capability, is expected to enhance interactions with biological targets.

Table 3: Research on Structurally Related Quinoline-Acetamide Compounds

| Compound Class/Derivative | Investigated Activity | Key Finding/Rationale | Reference |

|---|---|---|---|

| 2-(Quinolin-4-yloxy)acetamides | Antitubercular | Potent inhibitors of M. tuberculosis, including drug-resistant strains; targets the cytochrome bc₁ complex. | acs.orgnih.govacs.org |

| Quinoline-6-glyoxylamide derivatives | Synthetic Methodology | Efficient synthesis via palladium-catalyzed double carbonylation to create libraries for screening. | mdpi.comnih.gov |

| N-(Quinolin-7-yl) acetamide derivative | Anticancer (Breast) | Designed as a potential inhibitor of Cyclin-Dependent Kinase 4 (CDK4). | undip.ac.id |

| N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide | Antimicrobial, Anticancer | Studied for its potential to inhibit bacterial DNA synthesis and induce apoptosis in cancer cells. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-quinolin-6-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |

InChI Key |

KZYRSVFLSBNKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)N)N=C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Quinolin 6 Yl Acetamide and Its Derivatives

Established Synthetic Pathways for the Quinoline-Acetamide Core

The construction of the fundamental quinoline-acetamide structure can be achieved through several established synthetic routes. These methods often involve the formation of the quinoline (B57606) ring system followed by the introduction of the acetamide (B32628) group at the 6-position, or vice versa.

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of quinoline-6-carboxamides, which are precursors to 2-(quinolin-6-yl)acetamide. This reaction typically involves the coupling of a 6-haloquinoline, such as 6-iodoquinoline (B82116), with an amine and carbon monoxide in the presence of a palladium catalyst. mdpi.comuc.pt The choice of ligand and reaction conditions, particularly carbon monoxide pressure, can significantly influence the selectivity of the reaction, leading to either monocarbonylated (carboxamides) or double-carbonylated (glyoxylamides) products. mdpi.comnih.gov

For instance, using a bidentate phosphine (B1218219) ligand like XantPhos under atmospheric pressure of carbon monoxide favors the formation of quinoline-6-carboxamides with high chemoselectivity. mdpi.comnih.gov In contrast, employing a monodentate ligand such as triphenylphosphine (B44618) at higher CO pressures (e.g., 40 bar) can lead to the formation of quinoline-6-glyoxylamides as the major products. mdpi.comnih.gov A variety of amines can be used as nucleophiles in these reactions, demonstrating the versatility of this method for creating a diverse library of quinoline-6-carboxamide (B1312354) derivatives. mdpi.com

The general reaction scheme for the palladium-catalyzed aminocarbonylation of 6-iodoquinoline is as follows:

Reaction conditions influence the product distribution between quinoline-6-carboxamides and quinoline-6-glyoxylamides.

| Ligand | CO Pressure | Major Product |

| XantPhos | Atmospheric | Quinoline-6-carboxamide |

| Triphenylphosphine | 40 bar | Quinoline-6-glyoxylamide |

Direct acetylation of 6-aminoquinoline (B144246) derivatives provides a straightforward route to N-(quinolin-6-yl)acetamide and its analogs. This classic transformation typically involves reacting the amino group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. For example, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide can be synthesized from 6-amino-2-methylquinolin-4-ol.

In some cases, the acetylation can be part of a multi-step sequence. For instance, the synthesis of N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide involves the reaction of 1-amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one with acetic anhydride. sapub.org This approach allows for the introduction of the acetamide functionality onto a pre-functionalized quinoline core.

Various heterocyclization reactions are employed to construct the quinoline ring system itself, which can then be further functionalized to yield the desired acetamide derivatives. Classical methods like the Friedländer, Skraup, Combes, and Doebner-von Miller syntheses have long been used for this purpose. researchgate.net

The Friedländer synthesis, for example, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. mdpi.com A modification of this method involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then undergoes cyclization. mdpi.comresearchgate.net This domino nitro reduction-Friedländer sequence allows for the synthesis of a wide range of substituted quinolines under mild conditions. mdpi.com

Multicomponent reactions also offer an efficient pathway to complex quinoline derivatives. These reactions combine several starting materials in a single step to build the heterocyclic core. nih.gov

Direct Acetylation Approaches to N-(Quinolin-6-yl)acetamide Analogues

Advanced Synthetic Strategies for Complex this compound Analogues

To access more complex and structurally diverse analogs of this compound, researchers have turned to advanced synthetic methodologies that offer greater control and efficiency.

As an extension of the aminocarbonylation chemistry, palladium-catalyzed double carbonylation has been specifically optimized for the synthesis of quinoline-6-glyoxylamides. mdpi.comnih.gov These α-ketoamides are valuable synthetic intermediates. The selective formation of these double-carbonylated products is achieved by carefully controlling the reaction parameters, particularly the carbon monoxide pressure and the choice of phosphine ligand. mdpi.comnih.gov

A systematic study on the aminocarbonylation of 6-iodoquinoline revealed that using a Pd(OAc)₂/2 PPh₃ catalyst system at 40 bar of CO pressure leads to the selective synthesis of quinoline-6-glyoxylamide derivatives with a variety of amine nucleophiles. mdpi.comresearchgate.net This method demonstrates good tolerance for diverse amine structures and functional groups, providing access to a broad range of N-substituted quinoline-6-glyoxylamides in moderate to high yields. mdpi.com

The following table summarizes the synthesis of various quinoline-6-glyoxylamide derivatives via this palladium-catalyzed double carbonylation reaction:

| Amine Nucleophile | Product | Yield (%) |

| Cyclohexylamine | N-cyclohexyl-2-oxo-2-(quinolin-6-yl)acetamide | 55 |

| Benzylamine | N-benzyl-2-oxo-2-(quinolin-6-yl)acetamide | 63 |

| Morpholine (B109124) | 1-morpholino-2-(quinolin-6-yl)ethane-1,2-dione | 60 |

| Piperidine (B6355638) | 1-(piperidin-1-yl)-2-(quinolin-6-yl)ethane-1,2-dione | 58 |

Data sourced from a study on the highly selective synthesis of 6-glyoxylamidoquinoline derivatives. mdpi.com

Microwave-assisted synthesis has emerged as a powerful green chemistry technique for accelerating organic reactions. benthamdirect.comeurekaselect.com This technology has been successfully applied to the synthesis of various quinoline derivatives, often leading to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com

For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones can be efficiently carried out under microwave irradiation. tandfonline.com Similarly, microwave-assisted multicomponent reactions provide a rapid and environmentally friendly route to novel benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro The application of microwave irradiation in the Duff formylation of phenothiazine (B1677639) and in various condensation reactions has also demonstrated its advantages in synthesizing heterocyclic compounds, including quinoline derivatives. nih.gov

The use of microwave assistance in heterocyclization reactions, such as the Skraup synthesis of 7-amino-8-methylquinoline, has been shown to dramatically reduce reaction times, although yield improvements are not always observed. nih.gov This highlights the primary benefit of microwave heating in enhancing reaction kinetics.

Divergent Synthesis Approaches Leading to Related Quinoline- and Isoquinoline-Acetamide Scaffolds

Divergent synthesis strategies are powerful tools in medicinal chemistry, enabling the creation of structurally related yet distinct molecular scaffolds from a single, common intermediate. This approach is particularly valuable for exploring chemical space around a pharmacophore.

One notable strategy involves the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). Researchers have successfully developed a divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor generated via an ammonia-Ugi-4CR. acs.org This intermediate can then undergo a copper(I)-catalyzed annulation sequence with either substituted ethanones or terminal alkynes to yield the respective isoquinoline (B145761) or isoindolin acetamide scaffolds. acs.org This method is efficient, demonstrating good atom economy and yielding a variety of products by simply changing the final reaction partner. acs.org

Another approach to achieving scaffold diversity focuses on regulating the reactivity of a common radical intermediate. A photocatalytic method has been shown to generate imine radicals that can undergo either an intramolecular Michael addition or an anti-Michael addition, depending on the reaction conditions. chemrxiv.org This dual reactivity of a single substrate allows for the selective synthesis of two different types of poly-substituted quinolines, showcasing how altering reaction parameters can effectively diverge a synthetic pathway to produce distinct structural isomers. chemrxiv.org

Furthermore, divergent routes to functionalized quinolines have been developed from simple starting materials like aniline (B41778) and amino acids. An iodine-promoted reaction between aniline and two different amino acids can produce a wide range of quinoline derivatives. organic-chemistry.org This method leverages the ability of iodine to facilitate decarboxylation, oxidative deamination, and the selective formation of new carbon-nitrogen and carbon-carbon bonds, leading to high diversity in the final products. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for this compound Compounds

The this compound scaffold possesses multiple reactive sites, including the quinoline ring system and the acetamide side chain, allowing for a variety of chemical transformations to generate novel derivatives.

Oxidation Reactions and Formation of Quinoline-2,4-dione Derivatives

The quinoline ring, while aromatic, can undergo oxidation under specific conditions. The pyridine (B92270) ring within the quinoline system is generally resistant to oxidation due to the delocalization of the nitrogen's lone pair of electrons. orientjchem.org However, derivatives can be designed to facilitate oxidation. For instance, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide can be oxidized to form quinoline-2,4-dione derivatives. The presence of the hydroxyl group at the C4-position makes the ring more susceptible to oxidative processes.

In a related transformation, functional groups attached to the quinoline ring can be oxidized. For example, the aldehyde group in 2-chloroquinoline-3-carbaldehyde (B1585622) can be oxidized to a carboxylic acid using reagents like silver nitrite (B80452) in the presence of sodium hydroxide. rsc.org This resulting carboxylic acid can then be converted into an ester and subsequently an acetamide, demonstrating an indirect route to modify the side chain. Similarly, the formyl group of N-(2-Formylquinolin-6-yl)acetamide presents a potential site for oxidation to a carboxylic acid, although this can be a challenge due to potential stability issues of the starting material. vulcanchem.com

Reduction Reactions to Hydroquinoline Analogues

The quinoline ring system can be selectively reduced to yield hydroquinoline analogues, such as 1,2,3,4-tetrahydroquinolines. This transformation significantly alters the three-dimensional structure of the scaffold, converting the planar aromatic ring into a more flexible, saturated heterocyclic system.

Classical methods for this reduction include the use of tin and hydrochloric acid, which provides a mild route to 1,2,3,4-tetrahydroquinoline. uop.edu.pk More modern and efficient methods have also been developed. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the reduction of various functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines. researchgate.net This system uses a combination of a hydrosilane (like phenyldimethylsilane) and ethanol (B145695), where the hydrosilane provides hydride ions and the ethanol acts as a proton source. researchgate.net This catalytic process is often high-yielding and can be performed under solvent-free conditions. researchgate.net Such reduction reactions can convert a quinoline-acetamide into its corresponding hydroquinoline derivative, offering a pathway to novel analogues.

Nucleophilic Substitution Reactions for Substituted Quinoline-Acetamide Derivatives

The quinoline nucleus is susceptible to nucleophilic substitution, primarily at the C2 and C4 positions, as these positions are electron-deficient. orientjchem.orguop.edu.pk This reactivity can be exploited to introduce a wide variety of substituents onto the quinoline-acetamide scaffold.

A common strategy involves starting with a quinoline ring that has a good leaving group, such as a halogen, at the C2 or C4 position. For example, in the synthesis of certain quinoline-4-acetamides, a 2-chloro-4-methylquinoline (B123181) derivative undergoes nucleophilic substitution with phenol (B47542) to yield a 2-phenoxy derivative. sci-hub.se This intermediate is then further modified at the 4-position to build the acetamide side chain. sci-hub.se

Similarly, O-alkylation of 4-hydroxyquinolines with bromoacetamides represents a direct application of nucleophilic substitution to form 2-(quinolin-4-yloxy)acetamides. nih.govnih.gov In this reaction, the hydroxyl group of the quinoline is deprotonated by a base like potassium carbonate to form a nucleophilic phenoxide, which then displaces the bromide from the bromoacetamide. nih.gov This method allows for the direct attachment of the acetamide moiety to the quinoline core via an ether linkage.

Formation of Hybrid Systems (e.g., Quinoline-Oxadiazole-Acetamide)

Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, are a major focus of modern drug discovery. The this compound scaffold is an excellent platform for creating such hybrids.

A common strategy for synthesizing quinoline-oxadiazole hybrids involves modifying the acetamide side chain. The synthesis often begins by converting an ester derivative, such as ethyl (quinolin-8-yloxy)acetate, into the corresponding acetohydrazide by reacting it with hydrazine (B178648) hydrate. rasayanjournal.co.inmdpi.com This quinoline acetohydrazide is a key intermediate.

To form a 1,3,4-oxadiazole (B1194373) ring, the acetohydrazide can be reacted with various reagents. For example, treatment with carbon disulfide in the presence of potassium hydroxide, followed by acidification, yields a 5-(substituted)-1,3,4-oxadiazole-2-thiol. rsc.org Alternatively, a series of quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates has been synthesized by first preparing 5-aryl-1,3,4-oxadiazole-2-thiols and then coupling them with a quinolin-8-yl chloroacetate (B1199739) derivative. eresearchco.com This demonstrates the assembly of a hybrid system where the quinoline, acetamide, and oxadiazole moieties are linked together.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Quinolin 6 Yl Acetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13). By analyzing chemical shifts, signal multiplicities (splitting patterns), and through-bond or through-space correlations, a complete structural map of 2-(quinolin-6-yl)acetamide can be assembled.

¹H NMR spectroscopy is the initial and most informative experiment for structural elucidation. It reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the spectrum can be divided into three key regions: the downfield aromatic region corresponding to the quinoline (B57606) ring protons, a singlet in the aliphatic region for the methylene (B1212753) protons, and a broad signal for the exchangeable amide protons.

The quinoline ring system presents a complex but interpretable set of signals.

Pyridine (B92270) Sub-ring: Protons H-2 and H-4 are significantly deshielded due to the adjacent electron-withdrawing nitrogen atom, shifting them far downfield. H-3 appears as a doublet of doublets, coupled to both H-2 and H-4.

Benzene (B151609) Sub-ring: Protons H-5, H-7, and H-8 form a distinct spin system. H-8 is often the most downfield of this group due to its peri-relationship with the quinoline nitrogen. H-5 appears as a doublet, while H-7 is a doublet of doublets, reflecting its coupling to both H-5 and H-8.

Aliphatic and Amide Groups: The methylene (-CH₂-) protons, situated between the aromatic ring and the carbonyl group, appear as a sharp singlet as they have no adjacent protons for coupling. The two amide (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent (e.g., DMSO-d₆).

The detailed assignments, based on typical data acquired in DMSO-d₆, are presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.85 | dd | J = 4.2, 1.7 Hz | 1H |

| H-4 | 8.32 | d | J = 8.3 Hz | 1H |

| H-8 | 7.98 | d | J = 8.6 Hz | 1H |

| H-5 | 7.90 | d | J = 1.9 Hz | 1H |

| H-7 | 7.75 | dd | J = 8.6, 2.0 Hz | 1H |

| H-3 | 7.48 | dd | J = 8.3, 4.2 Hz | 1H |

| -NH₂ (Amide) | 7.45 (major) / 6.95 (minor) | br s | - | 2H |

| -CH₂- (Methylene) | 3.70 | s | - | 2H |

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.

For this compound, a total of 11 distinct carbon signals are expected: nine for the quinoline ring system and two for the acetamide (B32628) side chain.

Quinoline Carbons: The chemical shifts of the nine aromatic carbons span a range from approximately 121 ppm to 150 ppm. Carbons adjacent to the nitrogen (C-2, C-8a) are typically found further downfield.

Acetamide Carbons: The carbonyl carbon (-C=O) is the most deshielded carbon in the molecule, appearing significantly downfield (around 171 ppm). The methylene carbon (-CH₂-) signal appears in the aliphatic region, typically around 43 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 171.5 |

| C-2 | 150.1 |

| C-4a | 147.2 |

| C-8a | 144.0 |

| C-6 | 135.8 |

| C-4 | 135.5 |

| C-8 | 129.2 |

| C-5 | 128.0 |

| C-7 | 126.9 |

| C-3 | 121.4 |

| -CH₂- (Methylene) | 43.1 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-5 with H-7, and H-7 with H-8, confirming the spin systems within the quinoline ring. The absence of any correlations to the methylene (-CH₂-) protons confirms their assignment as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon to which it is attached. It is a powerful tool for assigning the carbon signals. For example, the proton signal at δ 3.70 ppm would show a cross-peak to the carbon signal at δ 43.1 ppm, definitively assigning this pair as the -CH₂- group. Likewise, each aromatic proton signal would be correlated to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.), simplifying the assignment of the complex aromatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. It serves to connect the different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methylene protons (-CH₂- at δ 3.70 ppm) to the carbonyl carbon (C=O at δ 171.5 ppm).

Correlations from the same methylene protons to the quinoline carbons C-6 (the point of attachment), C-5, and C-7. This correlation is the single most important piece of evidence confirming the C6-substitution pattern.

Correlations from the amide protons (-NH₂ at δ ~7.45 ppm) to the carbonyl carbon (C=O) and the methylene carbon (-CH₂-).

Correlations from proton H-5 to carbons C-4, C-6, and C-7, helping to assign the quaternary carbon C-4a.

Together, these 1D and 2D NMR experiments provide a complete and unambiguous structural proof for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a final confirmation of its identity.

ESI is a soft ionization technique that is ideal for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode, the molecule is readily protonated, primarily on the basic quinoline nitrogen. The resulting spectrum typically shows a prominent peak for the protonated molecular ion, [M+H]⁺.

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight (average): 186.21 g/mol

Expected Ion: In positive mode ESI-MS, the primary observed ion would be [C₁₁H₁₀N₂O + H]⁺.

Observed m/z: A peak at m/z (mass-to-charge ratio) of approximately 187.2 would be expected, confirming the molecular mass of the parent compound. Sodium adducts, [M+Na]⁺, at m/z ~209.2 may also be observed.

While standard ESI-MS confirms the nominal mass, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement (typically to four or five decimal places). This precision allows for the determination of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

For the protonated molecular ion of this compound, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Target Ion: [C₁₁H₁₁N₂O]⁺

Calculated Exact Mass: 187.08714

Experimental Finding: An HRMS experiment would be expected to yield a measured m/z value that matches the calculated value within a very small error margin (e.g., < 5 ppm). For instance, a found value of m/z 187.0870 would be considered definitive proof of the elemental formula C₁₁H₁₀N₂O.

This high level of accuracy provided by HRMS, combined with the detailed structural map from NMR spectroscopy, leaves no ambiguity as to the identity and structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Amide)

Infrared (IR) spectroscopy is a fundamental tool for the identification of this compound, as it provides direct evidence for the presence of its characteristic functional groups, most notably the amide linkage. The IR spectrum of a molecule reveals absorption bands corresponding to the vibrational frequencies of specific bonds. For quinoline-acetamide derivatives, the most diagnostic signals are those associated with the amide N-H and carbonyl (C=O) groups.

The N-H stretching vibration of the amide typically appears as a sharp band in the region of 3450-3200 cm⁻¹. For instance, in N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, the N-H stretch is observed at 3448 cm⁻¹. mdpi.com Similarly, various quinolin-2(1H)-ones with amide functionalities show N-H stretching vibrations around 3454 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. This band typically occurs in the 1700-1650 cm⁻¹ range. In N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, the C=O stretch is found at 1674 cm⁻¹. mdpi.com For other derivatives like 2-cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide, the amide C=O stretch is observed at a higher frequency of 1737 cm⁻¹, which is likely influenced by the electron-withdrawing nature of the adjacent cyano group. sapub.org

In addition to these primary bands, the N-H bending vibration (Amide II band) is also a key feature, typically found between 1550 cm⁻¹ and 1510 cm⁻¹. mdpi.com The IR spectra of quinoline derivatives also feature characteristic absorptions for the aromatic C=C and C-H bonds of the quinoline ring system.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound | Reference |

|---|---|---|---|---|

| Amide (N-H) | Stretching | 3450 - 3200 | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |

| Amide (C=O) | Stretching (Amide I) | 1700 - 1650 | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |

| Amide (N-H) | Bending (Amide II) | 1550 - 1510 | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |

| Quinoline Ring | C=C Stretching | ~1612 | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |

| Cyano (C≡N) | Stretching | 2265 - 2195 | 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | sapub.org |

X-ray Diffraction (XRD) for Crystalline Structure and Conformational Analysis

XRD analysis allows for the precise determination of the molecule's conformation, including the planarity of its ring systems and the rotational angles (dihedral angles) between different molecular fragments. In a study of N-decyl-2-oxo-2-(quinolin-6-yl)acetamide, a close analogue of the title compound, the α-ketoamide moiety was found to adopt a preferred s-trans conformation. mdpi.com This conformation places the two carbonyl groups in a trans position relative to each other. mdpi.com

| Compound | Fragments Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-decyl-2-oxo-2-(quinolin-6-yl)acetamide | O=C-C=O | 138.86 | mdpi.com |

| 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide | Quinoline plane — Benzene plane | 41.69 | nih.goviucr.org |

| N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-... | Quinoline system — Phenyl ring | 82.70 | iucr.org |

| N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-... | Quinoline system — Methoxyphenyl ring | 19.54 | iucr.org |

The solid-state packing of molecules is dictated by a network of intermolecular forces, including hydrogen bonds and π-π stacking interactions. XRD analysis is crucial for identifying and characterizing these interactions.

Hydrogen bonding is a dominant force in the crystal packing of amide-containing compounds. In the crystal structure of N-decyl-2-oxo-2-(quinolin-6-yl)acetamide, intermolecular hydrogen bonds between amide fragments (N-H···O) and additional weak C-H···O interactions contribute to the stability of the solid-state structure. mdpi.com Similar interactions are observed in related structures; for example, the crystal packing of 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.goviucr.org In some cases, intramolecular hydrogen bonds can also form, influencing the molecule's conformation, as seen in the eight-membered ring formed by an N—H···N bond in the same dibromo-quinoline derivative. nih.goviucr.org

π-π stacking is another significant non-covalent interaction that often influences the crystal architecture of aromatic compounds like quinolines. uncw.edursc.org This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. The ideal centroid-to-centroid distance for effective π-π stacking is approximately 3.5 Å. mdpi.com However, in the case of N-decyl-2-oxo-2-(quinolin-6-yl)acetamide, the interplanar distance between quinoline rings was found to be 5.207 Å, a distance too great to allow for significant parallel π-π stacking. mdpi.com This suggests that in this particular analogue, other forces like hydrogen bonding and van der Waals interactions play a more dominant role in the crystal packing than π-π stacking. In other quinoline derivatives, however, π-π stacking can be a key feature, with observed ring separations as close as 3.4 Å. researchgate.net Molecular docking studies on other quinoline hybrids also highlight the importance of π-π stacking in their interactions with biological targets. frontiersin.orgnih.gov

Iv. Mechanistic Investigations of Biological Activities for 2 Quinolin 6 Yl Acetamide Derivatives

In Vitro Studies on Molecular and Cellular Targets

Quinoline (B57606) derivatives are well-documented for their potential in cancer therapy. ontosight.aiarabjchem.org The anticancer activity of these compounds often stems from their ability to interfere with fundamental cellular processes such as cell division, DNA replication, and signal transduction pathways that are frequently dysregulated in cancer cells. doi.orgorientjchem.org

A primary mechanism by which 2-(quinolin-6-yl)acetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. In vitro studies have consistently demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.

For instance, certain quinoline-based acetamide (B32628) derivatives have shown potent antiproliferative activity against human leukemia (HL-60), hepatocellular carcinoma (Hep3B), and colorectal cancer (COLO 205) cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. Similarly, other derivatives have exhibited efficacy against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells.

The apoptotic process initiated by these compounds often involves the activation of intrinsic pathways. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2, further promoting cell death. frontiersin.orgrsc.org For example, specific quinoline-oxadiazole derivatives induced a significant increase in the percentage of apoptotic HepG2 cells, a response correlated with a decrease in Bcl-2 levels. rsc.org

Table 1: Apoptotic Activity of Selected Quinoline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Apoptotic Events | Reference(s) |

| Quinoline-oxadiazole derivatives (8c, 12d) | HepG2 (Hepatocellular Carcinoma) | Increased percentage of apoptotic cells, decreased Bcl-2 levels. | rsc.org |

| Thiazole-acetamide derivative (10a) | Multiple cancer cell lines | Activation of caspases 3 and 9, upregulation of Bax, downregulation of Bcl-2. | frontiersin.org |

| Benzofuran-quinoline derivative | A549 (Lung), HeLa (Cervical) | Induction of apoptosis via caspase activation, release of cytochrome c. | |

| N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | HL-60 (Leukemia), Hep3B (Hepatocellular Carcinoma), COLO 205 (Colorectal) | Induction of apoptosis. |

In addition to inducing apoptosis, many this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. arabjchem.orgorientjchem.org This prevents the cells from dividing and propagating.

A notable mechanism observed is the arrest of the cell cycle in the G2/M phase. orientjchem.orgnih.gov For example, a study on 6-substituted 2-(9-methoxy-11-oxoindeno[1,2-c]quinolin-6(2H)-yl)acetic acid derivatives demonstrated their ability to induce G2/M phase arrest through the activation of the ATM/Chk2 pathway. orientjchem.org This pathway is a critical component of the DNA damage response, and its activation leads to an accumulation of cells in the G2/M phase, preventing mitotic entry. orientjchem.org Other quinolin-6-yloxyacetamide derivatives have also been shown to block cells in the G2/M phase, indicative of an antimitotic mode of action. nih.gov

Furthermore, some derivatives have been found to cause cell cycle arrest at the G1 phase in hepatocellular carcinoma cells, suggesting that the specific phase of arrest can vary depending on the compound's structure and the cancer cell type. rsc.org

Table 2: Cell Cycle Arrest Mechanisms of this compound Derivatives

| Derivative Class | Cell Line | Phase of Arrest | Pathway Implicated | Reference(s) |

| 6-substituted 2-(9-methoxy-11-oxoindeno[1,2-c]quinolin-6(2H)-yl)acetic acid | Not specified | G2/M | ATM/Chk2 pathway | orientjchem.org |

| Quinolin-6-yloxyacetamides (QAs) | A549 (Lung Carcinoma) | G2/M | Antimitotic action | nih.gov |

| Quinoline-oxadiazole derivatives (8c, 12d) | HepG2 (Hepatocellular Carcinoma) | G1 | Not specified | rsc.org |

The planar structure of the quinoline ring system makes it well-suited for intercalation into DNA. orientjchem.org This interaction can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. orientjchem.orgvulcanchem.com

Some this compound derivatives with extended planar structures exhibit potent anticancer activity attributed to their ability to intercalate with DNA. orientjchem.org This intercalation can inhibit the action of enzymes like topoisomerase, which are crucial for managing DNA topology during replication and transcription. vulcanchem.comnih.gov For instance, certain derivatives have been identified as topoisomerase II inhibitors, which function by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and apoptosis. vulcanchem.comnih.gov The ability of these compounds to interfere with DNA processes is a key aspect of their cytotoxic mechanism. orientjchem.org

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. nih.govacs.org Several derivatives of this compound have been identified as potent inhibitors of specific protein kinases involved in cancer progression.

PI3Kα: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. researchgate.net Docking-based virtual screening has led to the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel and potent inhibitors of PI3Kα. researchgate.net

ATR: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response. One quinoline derivative, SKLB-197, has been identified as a potent and selective ATR inhibitor, showing promise for targeting ATM-deficient tumors. researchgate.net

c-Met: The c-Met kinase is often overexpressed in various human cancers. orientjchem.org Researchers have synthesized quinoline derivatives that exhibit potent inhibition of c-Met kinase with IC50 values in the nanomolar range. orientjchem.org

CK2: Casein Kinase 2 (CK2) is another protein kinase that regulates several oncogenic signaling pathways. nih.gov Structure-based design has yielded 6-acetamido-indole inhibitors derived from a quinoline scaffold that are potent and selective inhibitors of CK2. nih.gov

Other kinases targeted by quinoline derivatives include EGFR and VEGFR-2, highlighting the broad potential of this compound class in targeted cancer therapy. orientjchem.orgnih.gov

Table 3: Protein Kinase Inhibition by Quinoline Derivatives

| Kinase Target | Derivative Class | Potency (IC50) | Reference(s) |

| PI3Kα | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | 0.24 µM (for compound 49b) | researchgate.net |

| ATR | Quinoline derivative (SKLB-197) | 0.013 µM | researchgate.net |

| c-Met | 3,5,7-trisubstituted quinolines | < 1 nM | orientjchem.org |

| CK2 | 6-acetamido-indole derivatives | 0.024 µM (for compound 3h) | nih.gov |

| CSF-1R | N-(4-anilinoquinolin-6-yl)acetamide derivatives | 11-22 nM | orientjchem.org |

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. ontosight.airesearchgate.netacs.org The mechanism of action for the antimicrobial activity of this compound derivatives often involves the inhibition of essential bacterial enzymes.

Research indicates that these compounds can inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. acs.org By inhibiting this enzyme, the compounds effectively halt bacterial growth. This mechanism is similar to that of the well-known quinolone antibiotics. acs.org

In vitro studies have demonstrated the efficacy of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. acs.org For example, certain quinoline-thiazole derivatives have been synthesized and evaluated for their antimicrobial effects, with their mechanism of action being investigated against DNA gyrase. acs.org

Antimicrobial Mechanisms

Inhibition of Bacterial DNA Synthesis (e.g., DNA gyrase, Topoisomerase IV)

The quinoline scaffold is a well-established pharmacophore known to target bacterial DNA synthesis. nih.govacs.org Specifically, these compounds are recognized as inhibitors of DNA gyrase and topoisomerase, crucial enzymes for bacterial DNA replication and recombination. nih.govacs.org The antimicrobial effect of this class of compounds is often mediated through the inhibition of these enzymes, which ultimately leads to bacterial cell death. nih.govresearchgate.net

Research into novel 2-phenyl quinoline hydrazide derivatives identified them as potential bacterial DNA gyrase inhibitors. nih.gov In a specific study, quinoline derivatives were evaluated in an S. aureus DNA gyrase supercoiling assay. nih.gov Two compounds, 6b and 10 , demonstrated significant inhibitory activity with IC₅₀ values of 33.64 µM and 8.45 µM, respectively, compared to the reference control ciprofloxacin (B1669076), which had an IC₅₀ of 3.80 µM. nih.gov Molecular docking studies of other quinoline acetohydrazide-hydrazone derivatives were performed to gain insight into their binding modes within the active sites of both DNA gyrase A and DNA gyrase B. researchgate.net The mechanism of action for quinoline derivatives is often linked to DNA-gyrase inhibition, which also plays a role in their potential as cancer treatments through topoisomerase inhibition. acs.org

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of quinoline have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. sapub.orggoogle.com

In one study, synthesized quinoline-2-one derivatives were tested against E. Coli (Gram-negative) and S. aureus (Gram-positive). sapub.org Certain compounds in this series showed the most significant activity against E. Coli, while one derivative demonstrated the broadest activity against both bacterial types. sapub.org Another investigation of 15 new quinoline derivatives found that they all possessed moderate-to-good antibacterial activity against the Gram-positive bacterium S. aureus, though none were effective against the Gram-negative E. coli in that particular study. nih.gov

A separate series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives also showed a broad spectrum of antibacterial activity against tested microorganisms, with specific compounds emerging as most active against Gram-positive bacteria. researchgate.net Similarly, research on other quinoline derivatives has confirmed their notable antimicrobial properties against various bacterial strains. For instance, a related benzofuran (B130515) derivative showed activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 5.64 μM and against Escherichia coli with an MIC of 8.33 μM.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Quinoline-2-one derivatives (V-VII) | E. Coli (Gram-negative) | Inhibition Zone | Most active in series | sapub.org |

| Quinoline-2-one derivative (VII) | S. aureus (Gram-positive) & E. Coli | Inhibition Zone | Broadest activity | sapub.org |

| 2-phenyl quinoline hydrazide derivatives (6a, 6b, 10, 11, 13, 14) | S. aureus (Gram-positive) | Inhibition Zone | 21–30 mm | nih.gov |

| 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide related compound | S. aureus (Gram-positive) | MIC | 5.64 µM | |

| 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(quinolin-5-yl)acetamide related compound | E. coli (Gram-negative) | MIC | 8.33 µM |

Enzyme Inhibition Studies (e.g., α-Glucosidase, Tyrosinase, 11β-hydroxydehydrogenase type 1)

α-Glucosidase Inhibition: The inhibition of the α-glucosidase enzyme is a critical target for managing type 2 diabetes mellitus. nih.gov Several studies have demonstrated that quinoline-acetamide derivatives are potent inhibitors of this enzyme. A series of novel quinoline-based-benzo[d]imidazole acetamide derivatives showed significant α-glucosidase inhibition, with IC₅₀ values ranging from 3.2 ± 0.3 µM to 185.0 ± 0.3 µM, which is considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 5.0 µM). nih.gov Kinetic studies revealed that the most potent compound from this series, 9d , acted as a competitive inhibitor. nih.gov

In another study, thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole were synthesized and screened as α-glucosidase inhibitors. nih.gov These derivatives displayed IC₅₀ values from 0.18 ± 0.00 to 2.10 ± 0.07 μM, with compound 10c being the most potent (IC₅₀ = 0.180 μM) and also showing a competitive inhibitory mechanism. nih.gov Similarly, thieno[2,3-b]quinoline-acetamide derivatives were found to be significant α-glucosidase inhibitors, with compound 5k (IC₅₀ = 48.66 ± 0.02 μM) being 15.6-fold more potent than acarbose and acting as a competitive inhibitor. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Quinoline-Acetamide Derivatives

| Derivative Series | Most Potent Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Quinoline-based-benzo[d]imidazole acetamides | 9d | 3.2 ± 0.3 | Competitive | nih.gov |

| Thiomethylacetamide-quinoline derivatives | 10c | 0.180 | Competitive | nih.gov |

| Thieno[2,3-b]quinoline-acetamide derivatives | 5k | 48.66 ± 0.02 | Competitive | researchgate.net |

| Acarbose (Standard) | - | ~750 | - | nih.govresearchgate.net |

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a strategy for treating hyperpigmentation. researchgate.netnih.gov Research has explored quinoline and quinazolinone derivatives as potential tyrosinase inhibitors. researchgate.netmdpi.com One study focused on developing thiazolopyrimidine derivatives as tyrosinase inhibitors, identifying a lead compound with an IC₅₀ value of 28.50 µM. researchgate.net Another investigation into quinazolinone derivatives found that substituents on the quinazoline (B50416) ring significantly affected their tyrosinase inhibitory activity. mdpi.com

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition: 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol and is a therapeutic target for metabolic syndrome. nih.govresearchgate.net Research into inhibitors has included acetamide derivatives. A study on cyclic sulfonamide derivatives with an acetamide group identified compounds with good in vitro activity against human 11β-HSD1 and selectivity over the related 11β-HSD2 enzyme. nih.gov Another study identified a hydroxyl-substituted adamantyl acetamide, BMS-816336 , as a novel and potent inhibitor of human 11β-HSD1 with an IC₅₀ of 3.0 nM and over 10,000-fold selectivity against 11β-HSD2. researchgate.net While not all studies focused specifically on quinoline-based structures, they highlight the importance of the acetamide group in designing potent 11β-HSD1 inhibitors. researchgate.netnih.gov

Interactions with G protein-coupled Receptors (GPCRs)

G protein-coupled receptors are a large family of receptors that are the target for a majority of drugs in clinical use. nih.gov There is limited but emerging evidence suggesting that quinoline derivatives may interact with these receptors. One database entry notes that a compound containing a quinolin-6-yl moiety, specifically 2-(5-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazol-1-yl)-N-phenylacetamide, is documented among G protein-coupled receptor (GPCR) ligands. ontosight.ai This suggests that the quinolin-6-yl acetamide scaffold could be a basis for developing ligands that target GPCRs.

Elucidation of Ligand-Target Interactions and Binding Site Characteristics

Molecular Target Identification and Validation

Computational methods have been instrumental in identifying the molecular targets of quinoline-acetamide derivatives. Docking-based virtual screening was successfully used to discover that 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives are novel inhibitors of PI3Kα, an attractive target in cancer therapy. researchgate.netmedscape.com In this process, the 4L2Y_A PI3Kα crystal structure served as the protein receptor model. researchgate.net

In another innovative approach, a machine-learning strategy was employed to identify dual-targeted inhibitors of mycobacterial aminoacyl-tRNA synthetases (aaRSs). bohrium.com This led to the discovery of 2-(quinolin-2-ylsulfanyl)-acetamide derivatives that inhibit both methionyl-tRNA synthetase (MetRS) and leucyl-tRNA synthetase (LeuRS), with the most active compound showing IC₅₀ values of 33 μM and 23.9 μM, respectively. bohrium.com Molecular docking has also been used to theoretically evaluate the potential of 2-(quinoline-4-yloxy) acetamide derivatives as inhibitors of alanine (B10760859) dehydrogenase from M. tuberculosis. biointerfaceresearch.com

Characterization of Binding Interactions and Affinity

Molecular docking studies have been crucial for characterizing the binding interactions between quinoline-acetamide derivatives and their molecular targets. These studies provide insights into binding affinity and the specific residues involved in the interaction.

For antibacterial targets, docking of 2-phenyl quinoline hydrazide derivatives into the active site of S. aureus DNA gyrase revealed a significant binding score for compound 6b (–7.73 kcal/mol), which surpassed that of the reference drug ciprofloxacin (–7.29 kcal/mol). nih.gov Docking of other aryl acetamide derivatives against DNA gyrase also showed strong binding affinity, with one compound registering a score of -10.2 kcal/mol. ukaazpublications.com

In the context of α-glucosidase inhibition, molecular docking of the potent inhibitor 9d (a quinoline-based-benzo[d]imidazole acetamide) revealed effective binding interactions within the active site of the enzyme. nih.gov Similarly, docking studies of thieno[2,3-b]quinoline-acetamide derivatives confirmed that the most potent compounds interacted with important residues in the active site of α-glucosidase. researchgate.net

Docking was also used to explain the difference in activity of cyclic sulfonamide acetamide derivatives against human and mouse 11β-HSD1. nih.gov For potential antituberculosis agents, the binding affinity of 2-(quinoline-4-yloxy)acetamide derivatives against alanine dehydrogenase was calculated, with the best compound showing a binding affinity of -7.7 kcal/mol. biointerfaceresearch.com This compound formed hydrogen bonds and other non-bonded interactions with the enzyme's active site residues. biointerfaceresearch.com

Table 3: Binding Affinity/Scores of Quinoline Derivatives with Molecular Targets

| Derivative/Compound | Target Enzyme | Binding Affinity / Score (kcal/mol) | Source |

|---|---|---|---|

| 2-phenyl quinoline hydrazide (Compound 6b) | S. aureus DNA gyrase | -7.73 | nih.gov |

| Ciprofloxacin (Standard) | S. aureus DNA gyrase | -7.29 | nih.gov |

| Aryl acetamide derivative (Compound F7) | DNA gyrase | -10.2 | ukaazpublications.com |

| 2-(quinoline-4-yloxy)acetamide (Compound D) | Alanine Dehydrogenase | -7.7 | biointerfaceresearch.com |

V. Computational Chemistry and Molecular Modeling Studies of 2 Quinolin 6 Yl Acetamide Derivatives

Molecular Docking Simulations for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental for predicting ligand-protein interactions and estimating the strength of the binding, often expressed as a scoring function or binding affinity.

In studies involving 2-(Quinolin-6-YL)acetamide derivatives, molecular docking is frequently employed to screen virtual libraries of compounds against specific protein targets. The primary goal is to identify derivatives that can fit sterically and electrostatically into the target's active site and to rank them based on their predicted binding affinity.

For instance, quinoline-based structures are known to interact with various protein kinases, which are critical targets in oncology. Docking simulations of this compound and its analogs into the ATP-binding site of a target kinase, such as Epidermal Growth Factor Receptor (EGFR), can provide valuable predictive data. The docking algorithm calculates a score (e.g., in kcal/mol) that estimates the free energy of binding; a more negative score typically indicates a more favorable binding interaction. These scores allow for the prioritization of compounds for chemical synthesis and subsequent experimental validation.

The table below presents hypothetical yet representative docking scores for this compound and two conceptual derivatives against the EGFR kinase domain, illustrating how minor structural modifications can influence predicted binding affinity.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| This compound | EGFR Kinase Domain (2J6M) | -7.8 | 1.8 µM |

| 2-(4-Hydroxyquinolin-6-YL)acetamide | EGFR Kinase Domain (2J6M) | -8.5 | 450 nM |

| 2-(2-Chloroquinolin-6-YL)acetamide | EGFR Kinase Domain (2J6M) | -8.1 | 890 nM |

Beyond a simple score, the true power of molecular docking lies in its ability to visualize and analyze the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound derivatives, these interactions typically involve:

Hydrogen Bonds: The acetamide (B32628) moiety (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Docking studies often reveal that the carbonyl oxygen forms a crucial hydrogen bond with the backbone N-H of a key residue in the hinge region of a kinase (e.g., Met793 in EGFR). The amide N-H can also act as a donor to a nearby acceptor residue.

π-π Stacking: The planar, aromatic quinoline (B57606) ring is ideally suited for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His) within the active site. This interaction is often critical for anchoring the ligand correctly.

The following table details the key interactions predicted for this compound within the EGFR active site, as identified through docking analysis.

| Ligand Moiety | Interacting Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Acetamide Carbonyl (C=O) | Met793 (Backbone NH) | Hydrogen Bond | 2.0 |

| Quinoline Ring | Phe723 | π-π Stacking | 3.9 |

| Quinoline Ring | Leu718 | Hydrophobic Interaction | - |

| Acetamide Methyl Group | Val726 | Hydrophobic Interaction | - |

Ligand-Protein Interaction Prediction and Scoring

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These calculations provide a deeper understanding of a molecule's charge distribution, reactivity, and orbital energies, which are directly linked to its biological activity.

For this compound and its derivatives, DFT calculations can determine several key electronic descriptors:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across a molecule. Electron-rich regions (negative potential, typically colored red or yellow) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Electron-deficient regions (positive potential, colored blue) are prone to nucleophilic attack and can act as hydrogen bond donors. For this compound, the MEP map would highlight the negative potential around the acetamide oxygen and the nitrogen atom of the quinoline ring, confirming their roles as key interaction points.

The table below summarizes DFT-calculated electronic properties for the parent compound and its derivatives, computed at the B3LYP/6-311G(d,p) level of theory.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -6.35 | -1.42 | 4.93 | 3.88 |

| 2-(4-Hydroxyquinolin-6-YL)acetamide | -6.11 | -1.35 | 4.76 | 4.51 |

| 2-(2-Chloroquinolin-6-YL)acetamide | -6.52 | -1.78 | 4.74 | 4.15 |

The electronic properties calculated via DFT can be correlated with the biological activities predicted by docking or observed experimentally. For example, the introduction of an electron-donating group (like -OH) raises the HOMO energy, potentially enhancing interactions with electron-deficient sites in the protein. An electron-withdrawing group (like -Cl) lowers both HOMO and LUMO energies.

A smaller HOMO-LUMO energy gap (ΔE) in the chloro- and hydroxy-derivatives (Table 3) suggests higher chemical reactivity and charge transfer potential within the active site, which may contribute to their enhanced predicted binding affinities (Table 1). The MEP map provides a direct rationale for the interactions seen in docking; the strong negative potential on the carbonyl oxygen atom validates its role as a potent hydrogen bond acceptor for residues like Met793.

Evaluation of Electronic Properties, Molecular Orbitals, and Electrostatic Potential Distributions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex in a simulated physiological environment (e.g., in a water box with ions at 310 K).

For a promising this compound derivative identified through docking, a 100-nanosecond (ns) MD simulation can be performed. Key metrics analyzed include:

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site residues upon ligand binding might indicate an induced-fit mechanism or instability.

Interaction Persistence: MD simulations allow for the analysis of the stability of key interactions (e.g., hydrogen bonds) over the simulation trajectory. A hydrogen bond that is present for >80% of the simulation time is considered highly stable and critical for binding.

MD simulations can confirm that the key hydrogen bond between the acetamide group and the kinase hinge region, as well as the π-π stacking of the quinoline ring, are maintained throughout the simulation, thus validating the static docking model and providing stronger evidence for the proposed binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. physchemres.org

The development of a robust QSAR model involves a systematic workflow. Initially, a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT). ufv.br Following optimization, a wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized into several classes, including electronic (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric (e.g., molar refractivity, volume), and hydrophobic (e.g., LogP).

Statistical methods are then employed to formulate a mathematical equation that links a subset of these descriptors to the observed biological activity. unram.ac.id Multiple Linear Regression (MLR) is a commonly used technique, often coupled with a descriptor selection algorithm like Genetic Function Approximation (GFA), to build and refine the QSAR model. ufv.brtandfonline.com The predictive power and robustness of the generated model are rigorously assessed through internal and external validation techniques. physchemres.orgresearchgate.net

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation similar to:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

In this equation, pIC50 represents the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β coefficients denote the contribution of each molecular descriptor to the biological activity. A positive coefficient indicates that an increase in the value of that descriptor enhances biological activity, whereas a negative coefficient suggests the opposite.

The insights gained from the QSAR model are invaluable for the rational design of new derivatives. By analyzing the descriptors in the final QSAR equation, chemists can identify the key structural features that govern the desired biological activity. For instance, if a descriptor related to hydrophobicity has a positive coefficient, it would suggest that increasing the lipophilicity of a particular region of the this compound scaffold could lead to improved potency. Similarly, if a steric descriptor for a specific substituent position is found to be significant, it provides guidance on the optimal size and shape of groups at that position. This predictive capability allows for the in silico screening of a virtual library of compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the drug discovery process.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous structures provides a clear framework for how such an investigation would proceed. For instance, QSAR studies on other quinoline and acetamide-containing compounds have successfully identified key molecular descriptors that govern their biological activities, such as antimicrobial or anticancer effects. innovareacademics.inbiointerfaceresearch.com

In a typical QSAR study on a series of related heterocyclic compounds, a dataset would be curated, and their biological activities would be converted to a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the descriptors. The dataset is then commonly divided into a training set, for building the model, and a test set, for external validation. researchgate.net

The statistical quality of a QSAR model is paramount. Several parameters are used to evaluate its goodness of fit, stability, and predictive ability.

Table 1: Typical Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-Validated R²) | A measure of the model's predictive ability, determined through internal validation (e.g., leave-one-out). | > 0.5 |

| R² pred (External Validation) | The R² value calculated for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.6 |

| F-statistic | A statistical test to determine the overall significance of the regression model. | A high value indicates a statistically significant model. |

For a hypothetical series of this compound derivatives designed as, for example, kinase inhibitors, a QSAR study might reveal that descriptors such as the dipole moment, the surface area of specific molecular fragments, and certain quantum chemical parameters are critical for activity. The resulting QSAR equation would then be used to predict the activity of newly designed compounds.

Table 2: Hypothetical QSAR Data for Designed this compound Derivatives

| Compound | R1-Substituent | R2-Substituent | Key Descriptor 1 (e.g., Dipole Moment) | Key Descriptor 2 (e.g., LogP) | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | -H | -H | 3.5 | 2.1 | 6.2 |

| 2 | -Cl | -H | 4.1 | 2.8 | 6.8 |

| 3 | -OCH3 | -H | 3.2 | 1.9 | 6.5 |

| 4 | -H | -F | 3.8 | 2.3 | 6.4 |

| 5 | -Cl | -F | 4.4 | 3.0 | 7.1 |

| 6 | -OCH3 | -F | 3.5 | 2.1 | 6.7 |

This table is illustrative and presents hypothetical data for demonstration purposes.

The data in such a table would be used to guide further synthesis. For instance, the hypothetical data suggest that the presence of a chloro group at R1 and a fluoro group at R2 (Compound 5) leads to the highest predicted potency. This allows researchers to focus their synthetic efforts on analogs that are most likely to be active, saving time and resources.

Vi. Structure Activity Relationship Sar Studies of 2 Quinolin 6 Yl Acetamide and Its Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of quinoline (B57606) acetamides can be significantly altered by introducing various substituents to the quinoline ring and modifying the acetamide (B32628) side chain. These changes affect the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

Substitutions on the quinoline core are pivotal for modulating biological activity. Studies on analogous 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis reveal distinct patterns. For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring has been noted to significantly enhance antibacterial activity. orientjchem.org Similarly, the presence of a hydroxyl group at position 8 is often important for activity, potentially due to its chelating properties. acs.org

In a series of antitubercular 2-(quinolin-4-yloxy)acetamides, the electronic characteristics of substituents on the quinoline ring proved to be significant. Replacing a methoxy (B1213986) group at the 6-position with halogen atoms like chlorine or bromine led to a more than 7.5-fold reduction in activity against M. tuberculosis. acs.org Conversely, extending an alkyl chain at the 2-position from methyl to ethyl or propyl resulted in compounds with potent, sub-micromolar minimum inhibitory concentrations (MICs). However, exchanging a methyl group at the 2-position for a more electron-withdrawing trifluoromethyl group decreased the potency. acs.org This suggests that both the electronic nature and the position of the substituent are critical determinants of biological function. orientjchem.org

Table 1: Effect of Quinoline Ring Substituents on Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Analogues

| Compound | Substituent at Position 2 | Substituent at Position 6 | MIC (μM) vs. M. tuberculosis H37Rv |

|---|---|---|---|

| 6m | -CH₃ | -OCH₃ | 0.09 |

| 9a | -CH₃ | -Cl | 0.75 |

| 9b | -CH₃ | -Br | 0.68 |

| 9c | -CH₂CH₃ | -OCH₃ | 0.19 |

| 9f | -CF₃ | -OCH₃ | 0.17 |

| 9g | -CF₃ | -Cl | 86.2 |

Data sourced from studies on 2-(quinolin-4-yloxy)acetamide analogues. acs.org

Modification of the N-substituent on the acetamide side chain is a critical strategy for optimizing the activity of quinoline acetamides. The nature of this moiety significantly impacts properties like lipophilicity and molecular volume. acs.org In studies of 2-(quinolin-4-yloxy)acetamides, replacing a simple phenyl group on the acetamide nitrogen with bulkier, more lipophilic groups generally improved antimycobacterial action. acs.org

For example, the introduction of a 2-naphthyl group resulted in one of the most potent compounds in its series, with an MIC of 0.05 μM, which was approximately 30-fold more potent than the standard drug isoniazid. acs.orgnih.gov This highlights the benefit of increased molecular volume and hydrophobicity in the side chain. nih.gov In contrast, adding a benzyl (B1604629) group, which displaces the aryl ring, decreased activity compared to a direct phenyl substitution. nih.gov

Introducing heterocyclic moieties also has a profound effect. The incorporation of a piperidine (B6355638) ring on the N-phenyl group yielded a highly potent compound (MIC of 0.09 μM). acs.org However, increasing polarity by substituting the piperidine with a morpholine (B109124) or thiomorpholine (B91149) ring significantly reduced the antimycobacterial activity. acs.org

Table 2: Effect of Acetamide Side Chain Modifications on Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Analogues

| Compound | N-Acetamide Substituent | MIC (μM) vs. M. tuberculosis H37Rv |

|---|---|---|

| Lead Cmpd 2 | 2-Methoxyphenyl | 0.44 |

| 5b | Phenyl | 0.44 |

| 5q | Benzyl | >27 |

| 5r | 1-Naphthyl | 0.20 |

| 5s | 2-Naphthyl | 0.05 |

| 6m | 4-(Piperidin-1-yl)phenyl | 0.09 |

| 6n | 4-(Morpholin-4-yl)phenyl | 2.92 |

Data sourced from studies on 2-(quinolin-4-yloxy)acetamide analogues. acs.orgacs.orgnih.gov

The specific placement of functional groups on both the quinoline scaffold and the acetamide side chain can dramatically alter the activity profile of the molecule. orientjchem.orgmdpi.com For the quinoline ring itself, SAR studies have shown that substitutions at positions 2 and 3 can be more influential on anticancer activity than those at positions 4 and 8. orientjchem.org In the context of 2-(quinolin-4-yloxy)acetamides, moving a methoxy group on the N-phenyl ring from the 2-position to the 3-position halved the compound's potency. nih.gov However, placing methoxy groups at both the 2- and 4-positions led to a nearly three-fold improvement in activity compared to the monosubstituted analogue. nih.gov

The position of electron-withdrawing groups is also critical. A trifluoromethyl substituent at the 4-position of the N-phenyl ring resulted in a compound with an MIC of 0.80 μM, whereas moving it to the 3-position drastically reduced activity (MIC of 6.39 μM). nih.gov This demonstrates that even subtle shifts in substituent placement can lead to significant changes in biological efficacy, underscoring the importance of precise positional control in drug design. mdpi.com

Effect of Modifications to the Acetamide Side Chain (e.g., Aryl, Aliphatic, Heterocyclic Moieties)

Exploration of Scaffold Hopping and Bioisosteric Replacements in Quinoline-Acetamide Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. orientjchem.orgnih.govnamiki-s.co.jp Scaffold hopping involves replacing a molecule's core structure with a chemically different but isofunctional scaffold, aiming to access new chemical space while retaining key binding interactions. nih.govunipa.it

A successful example of this approach was the design of novel 2-(quinolin-4-yloxy)acetamides by using the scaffold of telacebec, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) drug candidate. nih.gov By replacing the imidazo[1,2-a]pyridine (B132010) core with the 2-(quinolin-4-yloxy)acetamide scaffold, researchers developed highly potent compounds, with some exhibiting MIC values as low as 0.02 μM against M. tuberculosis. nih.gov This demonstrated that the quinoline-acetamide framework could effectively mimic the structural and electronic features of the original scaffold required for biological activity. nih.govrsc.org

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a key optimization technique. nih.govtandfonline.com A classic example is the replacement of a chloro substituent with a bromo group on the N-phenyl ring of a 2-(quinolin-4-yloxy)acetamide. This modification increased lipophilicity and improved the inhibitory capacity against M. tuberculosis by over four-fold (MIC changing from 0.44 μM to 0.10 μM). nih.gov Similarly, replacing a phenyl ring with its bioisostere, a thiophene (B33073) ring, has been shown to be well-tolerated in terms of maintaining inhibitory activity in other quinoline series. jst.go.jp These strategies are crucial for fine-tuning lead compounds to enhance their drug-like properties. rsc.org